molecular formula C18H21NO3S2 B286000 Methyl 4-(benzylsulfanyl)-5-[(2,2-dimethylpropanoyl)amino]-3-thiophenecarboxylate

Methyl 4-(benzylsulfanyl)-5-[(2,2-dimethylpropanoyl)amino]-3-thiophenecarboxylate

Cat. No. B286000
M. Wt: 363.5 g/mol
InChI Key: WLCDWHOAVKKKDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(benzylsulfanyl)-5-[(2,2-dimethylpropanoyl)amino]-3-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a member of the thiophene family and has been studied for its ability to bind to certain receptors in the body, leading to various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of Methyl 4-(benzylsulfanyl)-5-[(2,2-dimethylpropanoyl)amino]-3-thiophenecarboxylate involves its binding to the adenosine A2A receptor. This receptor is a G protein-coupled receptor that is involved in several physiological processes. When Methyl 4-(benzylsulfanyl)-5-[(2,2-dimethylpropanoyl)amino]-3-thiophenecarboxylate binds to this receptor, it activates a signaling pathway that leads to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Methyl 4-(benzylsulfanyl)-5-[(2,2-dimethylpropanoyl)amino]-3-thiophenecarboxylate has been shown to have several biochemical and physiological effects. Studies have shown that it can reduce inflammation and oxidative stress, which may be beneficial in the treatment of several diseases such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Additionally, it has been shown to have neuroprotective properties, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Methyl 4-(benzylsulfanyl)-5-[(2,2-dimethylpropanoyl)amino]-3-thiophenecarboxylate in lab experiments is its ability to bind to the adenosine A2A receptor, which is involved in several physiological processes. Additionally, it has been shown to have neuroprotective properties, which may be beneficial in the treatment of neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research of Methyl 4-(benzylsulfanyl)-5-[(2,2-dimethylpropanoyl)amino]-3-thiophenecarboxylate. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to explore its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Furthermore, research is needed to explore its potential use in the treatment of other diseases such as multiple sclerosis and cancer.

Synthesis Methods

The synthesis of Methyl 4-(benzylsulfanyl)-5-[(2,2-dimethylpropanoyl)amino]-3-thiophenecarboxylate is a complex process that involves several steps. The first step involves the reaction of 4-chlorothiophenol with sodium hydride in the presence of dimethylformamide to form the intermediate compound, 4-thiophenethiol. This intermediate is then reacted with benzyl bromide in the presence of potassium carbonate to form benzylthiol. The next step involves the reaction of benzylthiol with methyl 4-bromo-3-oxobutanoate in the presence of potassium carbonate to form the ester intermediate, methyl 4-(benzylsulfanyl)-3-oxobutanoate. Finally, the ester intermediate is reacted with N,N-dimethylpropanamide in the presence of triethylamine to form the desired compound, Methyl 4-(benzylsulfanyl)-5-[(2,2-dimethylpropanoyl)amino]-3-thiophenecarboxylate.

Scientific Research Applications

Methyl 4-(benzylsulfanyl)-5-[(2,2-dimethylpropanoyl)amino]-3-thiophenecarboxylate has been studied extensively for its potential pharmacological properties. One of the major areas of research has been its ability to bind to certain receptors in the body, leading to various biochemical and physiological effects. Studies have shown that this compound can bind to the adenosine A2A receptor, which is involved in several physiological processes such as neurotransmission, inflammation, and immune response. Additionally, it has been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to have neuroprotective properties.

properties

Molecular Formula

C18H21NO3S2

Molecular Weight

363.5 g/mol

IUPAC Name

methyl 4-benzylsulfanyl-5-(2,2-dimethylpropanoylamino)thiophene-3-carboxylate

InChI

InChI=1S/C18H21NO3S2/c1-18(2,3)17(21)19-15-14(13(11-24-15)16(20)22-4)23-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,19,21)

InChI Key

WLCDWHOAVKKKDI-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=C(C(=CS1)C(=O)OC)SCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C(=CS1)C(=O)OC)SCC2=CC=CC=C2

Origin of Product

United States

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